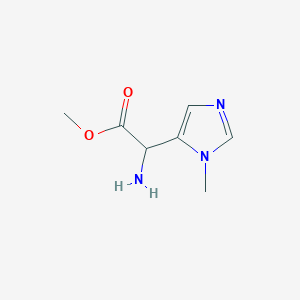

Methyl 2-amino-2-(1-methyl-1H-imidazol-5-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-amino-2-(3-methylimidazol-4-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-10-4-9-3-5(10)6(8)7(11)12-2/h3-4,6H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUJZTAMSRCSVNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1C(C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methyl 2-amino-2-(1-methyl-1H-imidazol-5-yl)acetate can be synthesized by heating aminoethanol and 1H-imidazole-5-carbaldehyde under acidic conditions . The reaction involves the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, especially at the imidazole ring, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used but often include various substituted imidazole derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing imidazole rings, such as methyl 2-amino-2-(1-methyl-1H-imidazol-5-yl)acetate, exhibit promising anticancer properties. For instance, imidazole derivatives have been studied for their ability to inhibit specific oncogenic pathways associated with tumor growth. The inhibition of farnesyl protein transferase, a crucial enzyme in the post-translational modification of proteins involved in cancer progression, has been linked to compounds similar to this compound .

Neuroprotective Effects

In neuropharmacological studies, imidazole derivatives have shown potential neuroprotective effects. For example, compounds with similar structures have been reported to enhance cognitive functions and protect against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Enzyme Inhibition

Discoidin Domain Receptor Inhibitors

this compound and its analogs have been investigated as selective inhibitors of discoidin domain receptors (DDR), which play significant roles in fibrosis and cancer metastasis. A study demonstrated that specific derivatives could effectively inhibit DDR signaling pathways, leading to reduced tumor cell proliferation and migration .

Synthesis of Novel Compounds

Building Block for Drug Development

This compound serves as a versatile building block in the synthesis of novel pharmaceuticals. Its imidazole moiety allows for the creation of various derivatives that can be tailored for specific biological activities. Researchers have synthesized new compounds by modifying the structure of this compound, leading to enhanced bioactivity against various targets .

Case Studies

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(1-methyl-1H-imidazol-5-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The imidazole ring is known to participate in hydrogen bonding and coordination with metal ions, which can modulate the activity of enzymes and other proteins. This interaction can lead to various biological effects, including inhibition of microbial growth or modulation of metabolic pathways .

Comparison with Similar Compounds

Notes and Limitations

Literature Scarcity : The target compound and its analogs lack detailed experimental data, necessitating caution in extrapolating properties or uses .

Structural Implications : The imidazole/benzimidazole core is associated with diverse bioactivities (e.g., kinase inhibition), but substituent variations (e.g., ester vs. nitrile) drastically alter pharmacokinetics.

Salt Forms : Hydrochloride derivatives (e.g., Compound C) are commonly used in drug development to optimize solubility, though stability under physiological conditions remains unverified .

Biological Activity

Methyl 2-amino-2-(1-methyl-1H-imidazol-5-yl)acetate, also known as methyl 2-amino-2-(1-methylimidazol-5-yl)acetate dihydrochloride, is a compound with significant biological activity attributed to its imidazole ring structure. This article explores the compound's biological properties, synthesis methods, and potential applications in medicine and industry.

- Molecular Formula: C7H11N3O2·2HCl

- Molecular Weight: 205.64 g/mol

- Appearance: White crystalline solid

- Solubility: Highly soluble in water and polar solvents

The imidazole ring present in the compound is known for its ability to participate in hydrogen bonding and coordination with metal ions, which is crucial for its biological activity.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. The imidazole derivatives have been widely studied for their efficacy against various pathogens, including bacteria and fungi. The mechanism of action typically involves the inhibition of microbial growth through interference with cellular processes .

2. Anti-inflammatory Effects

The compound has been investigated for its potential anti-inflammatory properties. Studies suggest that it may modulate inflammatory pathways, making it a candidate for therapeutic applications in conditions characterized by excessive inflammation .

3. Anticancer Activity

This compound has shown promise in cancer research. Its derivatives have been evaluated for their ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance, compounds based on imidazole structures have been reported to effectively inhibit the proliferation of breast cancer cells (MDA-MB-231) and other cancer types .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. The imidazole moiety plays a crucial role in:

- Enzyme Inhibition: It can inhibit enzymes involved in metabolic pathways or microbial metabolism.

- Receptor Modulation: The compound may interact with various receptors, leading to altered signaling pathways that affect cell survival and proliferation .

Synthesis Methods

This compound can be synthesized through several methods:

-

Direct Synthesis:

- Reaction of aminoethanol with 1H-imidazole-5-carboxaldehyde under acidic conditions.

- The reaction typically requires heating to facilitate product formation.

- Alternative Routes:

Study on Anticancer Properties

In a recent study evaluating the anticancer effects of imidazole derivatives, this compound was found to enhance caspase activity significantly in breast cancer cells at concentrations as low as 10 µM, indicating its potential as an apoptosis-inducing agent .

Evaluation of Antimicrobial Activity

Another study focused on the antimicrobial properties of the compound demonstrated effective inhibition against several bacterial strains, suggesting its potential use as a therapeutic agent in treating infections caused by resistant bacteria .

Q & A

Q. What computational methods predict the compound’s interaction with biological targets, and how are these validated experimentally?

- Molecular dynamics (MD) simulations (AMBER or GROMACS) model ligand-receptor dynamics over 100-ns trajectories. Binding free energies (MM-PBSA) are calculated and validated via surface plasmon resonance (SPR) to measure dissociation constants (KD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.